molecular formula C20H24IN5O B11238757 2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine

2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B11238757
M. Wt: 477.3 g/mol
InChI Key: VIOXAPSLVSPJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with an iodobenzoyl group attached to a piperazine ring, which is further connected to a pyrimidine ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the iodobenzoyl group through a nucleophilic substitution reaction. The pyrimidine ring is then constructed via cyclization reactions, and the pyrrolidine group is introduced through subsequent substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the iodobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated or hydrogenated products .

Scientific Research Applications

2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
  • 1-(2-Pyrimidyl)piperazine

Uniqueness

2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine stands out due to the presence of the iodobenzoyl group, which imparts unique reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C20H24IN5O

Molecular Weight

477.3 g/mol

IUPAC Name

(2-iodophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24IN5O/c1-15-14-18(24-8-4-5-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-6-2-3-7-17(16)21/h2-3,6-7,14H,4-5,8-13H2,1H3

InChI Key

VIOXAPSLVSPJAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3I)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.